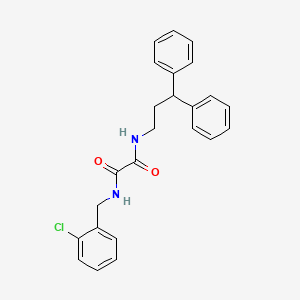

N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O2/c25-22-14-8-7-13-20(22)17-27-24(29)23(28)26-16-15-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,21H,15-17H2,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBQCGMULWXIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves multiple steps, starting with the preparation of the chlorobenzyl and diphenylpropyl precursors. These precursors are then reacted with oxalyl chloride to form the oxalamide linkage. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The chlorobenzyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

Industry: It finds applications in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Features and Substituent Effects

The target compound’s structure aligns with oxalamides featuring aromatic and bulky alkyl/aryl groups. Key analogs and their substituents include:

Key Observations :

- Chlorobenzyl Groups : Present in the target compound and analogs like compound 10, these groups enhance lipophilicity and binding to hydrophobic pockets in proteins, as seen in HIV entry inhibitors .

- Bulky Alkyl/Aryl Groups : The 3,3-diphenylpropyl group in the target compound parallels adamantyl (compound 10) and 3-phenylpropyl (compound 3) substituents, which improve metabolic stability and steric hindrance .

Key Observations :

- Yield and Purity : The target compound’s synthesis would likely face challenges similar to compound 13 (low yield due to stereoisomerism) and compound 10 (multi-step purification).

- Thermal Stability : High melting points (>210°C) in adamantyl-containing oxalamides (e.g., compound 10) suggest the target compound may exhibit similar stability .

Biological Activity

N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by an oxalamide backbone with distinct substituents: a chlorobenzyl group and a diphenylpropyl group. Its IUPAC name is N'-[(2-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)oxamide, and it has a molecular formula of C18H19ClN2O3.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on human soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain pathways.

- Receptor Modulation : It may interact with various receptors, altering their signaling pathways. This interaction can lead to downstream effects on cellular processes such as proliferation and apoptosis.

Biological Activity

Research has indicated various biological activities associated with this compound:

- Anti-inflammatory Properties : Studies suggest that the compound can reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Anticancer Activity : Preliminary data show that it may induce apoptosis in cancer cell lines, making it a candidate for further investigation in oncology.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxalamide derivatives. The presence of the chlorobenzyl and diphenylpropyl groups significantly influences the compound's interaction with biological targets.

| Substituent Type | Effect on Activity |

|---|---|

| Chlorobenzyl | Enhances binding affinity to enzyme targets |

| Diphenylpropyl | Increases lipophilicity and cellular uptake |

Case Studies

- Inhibition of Human Soluble Epoxide Hydrolase (sEH) :

- Anticancer Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.